Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol is a chemical compound that is structurally related to albuterol and salbutamol, both of which are known as potent long-lasting beta-adrenoceptor agonists. This compound is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease by promoting bronchodilation. The compound features multiple functional groups, including hydroxyl and amino groups, which contribute to its biological activity.
This compound falls under the classification of beta-adrenergic agonists and is part of a broader category of pharmaceuticals used for respiratory therapy. It is categorized as an organic compound due to its carbon-based structure and contains functional groups typical of alcohols and amines.
The synthesis of alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol typically involves a multi-step process:
The synthesis process requires careful control of reaction conditions such as temperature and pressure, particularly during hydrogenation steps. The use of inert atmospheres and appropriate solvents is crucial to prevent unwanted side reactions.
The molecular structure of alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol can be represented as follows:
The structure features:
The primary chemical reactions involving alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol include:
These reactions often utilize noble metal catalysts (e.g., palladium or platinum) under controlled conditions to ensure high yields and selectivity towards the desired products .
Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol acts primarily as a beta-2 adrenergic agonist. Upon administration:
Research indicates that this mechanism is effective in alleviating symptoms associated with bronchoconstriction in asthmatic patients .
Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol is primarily utilized in scientific research and clinical applications related to respiratory therapy. Its effectiveness as a bronchodilator makes it valuable for treating conditions like asthma and chronic obstructive pulmonary disease. Additionally, ongoing research may explore its potential in other therapeutic areas due to its structural properties and mechanism of action .
The compound alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol is systematically named as α¹-[[(1,1-Dimethylethyl)amino]methyl]-4,5-dihydroxy-1,3-benzenedimethanol according to IUPAC conventions [1] [6]. It is classified as a benzenedimethanol derivative with additional amino and hydroxy substituents. The core structure consists of a benzene ring substituted at positions 1,3 with hydroxymethyl groups (–CH₂OH), positions 4,5 with hydroxyl groups (–OH), and an N-tert-butylaminomethyl side chain at position α¹ (attached to the benzylic carbon). This nomenclature explicitly defines:
Table 1: Systematic Nomenclature Variations
Name | Source |
---|---|
5-(2-(tert-butylamino)-1-hydroxyethyl)-3-(hydroxymethyl)benzene-1,2-diol | Chemical supplier data [3] |
α-[{(1,1-Dimethylethyl)amino}methyl]-4,5-dihydroxy-1,3-benzenedimethanol | USP documentation [6] |
5-Hydroxyalbuterol | Pharmacological literature [3] [6] |
The molecular formula C₁₃H₂₁NO₄ (molecular weight: 255.31 g/mol) is confirmed across chemical databases and supplier documentation [1] [3] [6]. Key structural features include:
Table 2: Atomic Composition and Bonding
Element | Count | Bond Type | Key Features |
---|---|---|---|
Carbon | 13 | Aliphatic/Aromatic | Benzene ring + 3-carbon side chain |
Hydrogen | 21 | Covalent | Includes labile phenolic hydrogens |
Nitrogen | 1 | Tertiary amine | Basicity influenced by tert-butyl |
Oxygen | 4 | Hydroxy/Phenolic | Two phenolic –OH, two alcoholic –OH |
Stereochemical stability remains underexplored, though racemization at Cα is plausible under acidic/basic conditions—similar to the instability observed in levalbuterol’s pure (R)-enantiomer [4].
This compound is structurally analogous to salbutamol (albuterol) (C₁₃H₂₁NO₃), differing by one additional hydroxyl group at the benzene ring’s C5 position [2] [4] [6]. Key comparisons:
Table 3: Structural and Functional Comparison with Salbutamol
Feature | Target Compound | Salbutamol (Albuterol) | Pharmacological Implication |
---|---|---|---|
Molecular Formula | C₁₃H₂₁NO₄ | C₁₃H₂₁NO₃ | Increased polarity |
Substituents (ring) | 4,5-dihydroxy + 3-hydroxymethyl | 4-hydroxy + 3-hydroxymethyl | Enhanced H-bonding capacity |
Key Functional Groups | Catechol + amino-alcohol | Phenol + amino-alcohol | Altered metabolism/receptor affinity |
LogP (predicted) | ~0.5 (estimated) | 1.2 (experimental) [4] | Lower lipophilicity → reduced CNS penetration |
Mechanistic Implications:
No experimental X-ray crystallographic data for this specific compound is reported in public databases or literature within the search results [1] [3] [6]. However, methodological insights can be inferred:
Future Research Needs: Experimental XRD is required to confirm absolute stereochemistry, hydrogen-bonding networks, and solid-state stability—critical for pharmaceutical applications [5] [9].
Table 4: Compound Synonyms and Identifiers
Synonym | Identifier | Source |
---|---|---|
5-Hydroxyalbuterol | Common | Pharmacological literature [3] |
Levalbuterol Related Compound G | USP standard | USP monographs [6] |
α-[{(1,1-Dimethylethyl)amino}methyl]-4,5-dihydroxy-1,3-benzenedimethanol | Systematic | PubChem [1] |
5-(2-(tert-butylamino)-1-hydroxyethyl)-3-(hydroxymethyl)benzene-1,2-diol | Descriptive | Chemical suppliers [3] |
CAS 182676-90-0 | CAS Registry | ChemicalBook [3] |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2